molecular formula C18H15NO4 B13864830 ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

Cat. No.: B13864830
M. Wt: 309.3 g/mol
InChI Key: LUWRJKMFRXUZBQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate is a quinoline derivative known for its diverse biological and pharmacological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-23-18(22)12-8-9-14-13(10-12)16(20)15(17(21)19-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,19,20,21)

InChI Key

LUWRJKMFRXUZBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3

Origin of Product

United States

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